molecular formula C17H20N4O5S B045859 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid CAS No. 437717-43-6

3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid

Cat. No.: B045859
CAS No.: 437717-43-6
M. Wt: 392.4 g/mol
InChI Key: XTMCEBZOWCIYQF-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The imidazotriazine scaffold emerged in the early 2000s as a novel chemotype for PDE5 inhibition. Initial work by Haning et al. identified 2-aryl-substituted imidazo[5,1-f]triazin-4(3H)-ones as potent PDE5 inhibitors, with subnanomolar IC50 values. These compounds were designed to mimic the purine ring of cGMP while enhancing binding affinity through strategic substitutions. The discovery of vardenafil (BAY 38-9456), which incorporates this core structure, marked a milestone in erectile dysfunction treatment due to its 20-fold greater PDE5 potency over sildenafil.

The specific compound under discussion, characterized by a sulfonic acid substituent at the 4-ethoxybenzene position, was first reported as a synthesis intermediate and impurity during vardenafil production. Its identification underscored the importance of structural precision in optimizing PDE5 inhibitor efficacy.

Significance in Medicinal Chemistry and Enzyme Inhibition Research

The imidazotriazine scaffold’s significance lies in its unique dual-ring system:

  • Imidazole ring : Provides hydrogen-bonding capacity via nitrogen atoms at positions 1 and 3.
  • Triazinone ring : Introduces a planar, electron-rich surface for π-stacking interactions with PDE5’s hydrophobic pocket.

Key structural advantages :

  • Sulfonic acid moiety : Enhances water solubility and facilitates ionic interactions with PDE5’s glutamine-817 residue.
  • Ethoxy group : Improves metabolic stability compared to smaller alkoxy substituents.
  • Propyl chain at position 7 : Optimizes hydrophobic interactions with PDE5’s subpocket.

Table 1 : Comparative PDE5 Inhibition Potency of Representative Compounds

Compound PDE5 IC50 (nM) Selectivity (PDE5/PDE6) Source
Vardenafil 0.7 16
Sildenafil 6.6 7.4
Tadalafil 5.0 85

Relation to Vardenafil and PDE5 Inhibitor Class

This compound shares structural homology with vardenafil but differs in two critical aspects:

  • Sulfonic acid substitution : Replaces the piperazine moiety in vardenafil, altering electronic distribution and binding kinetics.
  • Oxidation state : The dihydro-4-oxo group stabilizes the triazinone ring’s keto-enol tautomer, influencing cGMP mimicry.

Synthetic relevance :

  • Generated during vardenafil synthesis via sulfonation of the intermediate 4-ethoxy-3-(5-methyl-4-oxo-7-propylimidazo[5,1-f]triazin-2-yl)benzene.
  • Serves as a marker for process optimization in pharmaceutical manufacturing.

Table 2 : Structural Comparison with Vardenafil

Feature 3-(1,4-Dihydro...) Sulfonic Acid Vardenafil
Position 2 substituent Sulfonic acid Piperazine
C7 side chain Propyl Propyl
Solubility (log P) -1.2 (estimated) 1.9
Metabolic pathway Phase II conjugation CYP3A4-mediated oxidation

Current Research Status and Academic Significance

Recent studies focus on two fronts:

  • Scaffold diversification : Modifications at positions 5 and 7 yield derivatives with dual IGF-1R/IR kinase inhibition (e.g., compound 9b, IC50 = 1.2 nM).
  • Computational modeling : Molecular dynamics simulations reveal that the sulfonic acid group stabilizes PDE5’s H-loop conformation, increasing residence time by 40% compared to vardenafil.

Emerging applications :

  • Inflammatory disorders : Analogues with modified sulfonamide groups show IL-17 modulation potential.
  • Cancer therapeutics : 5,7-disubstituted derivatives exhibit polo-like kinase 1 (PLK1) inhibition (IC50 = 2.8 nM).

Challenges :

  • Stereochemical control : Racemization at C2 remains problematic during large-scale synthesis.
  • Off-target effects : Despite high PDE5 selectivity, some derivatives inhibit PDE6 at therapeutic concentrations.

Properties

IUPAC Name

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-4-6-14-18-10(3)15-17(22)19-16(20-21(14)15)12-9-11(27(23,24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMCEBZOWCIYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401036274
Record name 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo(5,1-f)(1,2,4)triazin-2-yl)-4-ethoxybenzenesulfonic acid
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Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

437717-43-6
Record name 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic acid
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Record name 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo(5,1-f)(1,2,4)triazin-2-yl)-4-ethoxybenzenesulfonic acid
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Record name 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl) benzenesulfonic acid
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Record name 3-(1,4-DIHYDRO-5-METHYL-4-OXO-7-PROPYLIMIDAZO(5,1-F)(1,2,4)TRIAZIN-2-YL)-4-ETHOXYBENZENESULFONIC ACID
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Preparation Methods

Traditional Chlorosulfonation Methods

The target compound was first identified as an intermediate in early vardenafil synthesis routes. Patent WO99/24433 describes a method involving the chlorosulfonation of imidazotriazinone (2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f]triazin-4-one) using excess sulfurochloridic acid (HSO3Cl). This reaction proceeds under reflux conditions in chlorinated solvents, yielding imidazotriazinone sulfochloride. Subsequent hydrolysis of the sulfochloride intermediate in aqueous media generates the sulfonic acid derivative, which crystallizes upon cooling. While this method achieved moderate yields (~80%), it produced significant amounts of the target compound as a byproduct due to incomplete chlorination and side reactions.

Improved Anhydrous Synthesis Protocols

To address purity issues, patent US20160311827A1 introduced anhydrous conditions for vardenafil synthesis, indirectly reducing the formation of the target compound. Key modifications included:

  • Replacing aqueous workup steps with solvent distillation to eliminate water.

  • Using stoichiometric sulfurochloridic acid in thionyl chloride (SOCl2) as both solvent and dehydrating agent.

  • Direct amidation of imidazotriazinone sulfochloride with N-ethylpiperazine without isolating intermediates.

This approach minimized hydrolysis of the sulfochloride intermediate, lowering the target compound’s yield to <0.1% in the final product. The method also improved overall reaction efficiency, with vardenafil base purity exceeding 99.7%.

Side Product Formation in Vardenafil Manufacturing

Industrial-scale vardenafil production frequently generates the target compound as a process-related impurity. During the amidation step, residual moisture or suboptimal temperature control promotes partial hydrolysis of imidazotriazinone sulfochloride to the sulfonic acid. Analytical studies indicate that the target compound constitutes 0.3–1.2% of crude reaction mixtures, necessitating purification via recrystallization or chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts the target compound’s formation. Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrolysis, whereas non-polar solvents (e.g., toluene) suppress it. For example, reactions conducted in toluene at 110°C reduced the target compound’s yield to 0.5% compared to 2.1% in DMF under identical conditions.

Table 1: Solvent Impact on Target Compound Formation

SolventTemperature (°C)Target Compound Yield (%)
Toluene1100.5
DMF1102.1
THF801.4

Catalytic Additives

Incorporating molecular sieves or anhydrous magnesium sulfate (MgSO4) during the chlorosulfonation step absorbs trace water, reducing hydrolysis. Trials with 4Å molecular sieves decreased the target compound’s formation by 40% compared to uncontrolled conditions.

Stoichiometric Adjustments

Using a 1:1 molar ratio of imidazotriazinone to sulfurochloridic acid minimizes excess reagent, curtailing side reactions. This adjustment improved vardenafil base yield to 85% while keeping the target compound below 0.1%.

Analytical Characterization

Chromatographic Profiling

Ultra-high-performance liquid chromatography (UHPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) resolves the target compound from vardenafil and other impurities. Retention times for the sulfonic acid derivative typically range from 8.2–8.5 minutes under standard conditions.

Spectroscopic Data

  • FT-IR : Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch) confirm the sulfonic acid group.

  • NMR (DMSO-d6) : δ 1.35 (t, 3H, OCH2CH3), δ 2.40 (s, 3H, CH3), δ 3.15–3.30 (m, 2H, CH2CH2CH3).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a broad endothermic peak at 215–220°C, corresponding to decomposition. The absence of a sharp melting point distinguishes it from crystalline vardenafil salts.

Applications and Industrial Relevance

Pharmaceutical Impurity Control

Regulatory agencies mandate strict limits (<0.15%) on the target compound in vardenafil formulations due to potential pharmacological effects. Quality control protocols employ UHPLC and mass spectrometry to quantify impurities during manufacturing.

Synthetic Intermediate Utility

Despite its status as an impurity, the target compound serves as a precursor for sulfonamide derivatives. Functionalization at the sulfonic acid group enables the synthesis of novel PDE5 inhibitors with modified pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

The compound features a complex structure that includes an imidazo[5,1-f][1,2,4]triazin moiety linked to a benzenesulfonic acid group. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit activity against various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties, making them candidates for the development of new antibiotics.
  • Anticancer Potential : The imidazo[5,1-f][1,2,4]triazin framework is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research into this compound's effects on specific cancer cell lines could yield valuable insights.

Drug Development

Due to its unique chemical structure, this compound can serve as a lead compound in drug discovery processes:

  • Lead Optimization : Researchers can modify the structure to enhance pharmacokinetic properties or reduce toxicity while maintaining efficacy.
  • Mechanistic Studies : Understanding how this compound interacts with biological systems can help elucidate mechanisms of action for similar compounds.

Analytical Chemistry

The compound's distinct properties make it suitable for use as a reference standard in analytical methods:

  • Quality Control : It can serve as a standard in HPLC (High-Performance Liquid Chromatography) methods to ensure the quality and consistency of pharmaceutical formulations.

Case Study 1: Anticancer Activity

A study conducted on derivatives of imidazo[5,1-f][1,2,4]triazin compounds showed promising results in inhibiting the growth of various cancer cell lines. The specific effects of 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic acid should be investigated further through in vitro assays to quantify its anticancer potential.

Case Study 2: Antimicrobial Properties

Research into similar sulfonic acid derivatives has indicated significant antimicrobial activity against Gram-positive bacteria. Further studies are needed to assess the efficacy of this specific compound against a broader spectrum of pathogens.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The imidazo[5,1-f][1,2,4]triazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences vs. Target Compound Pharmacological Relevance
Target Compound (437717-43-6) C₁₇H₂₀N₄O₅S 392.43 Sulfonic acid, imidazotriazinone Reference compound Vardenafil impurity, solubility enhancer
4-Ethoxy-3-(5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl Chloride (224789-26-8) C₁₇H₁₉ClN₄O₄S 410.88 Sulfonyl chloride, imidazotriazinone -Cl replaces -SO₃H; higher reactivity Synthetic intermediate for sulfonamides
2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (224789-21-3) C₁₇H₂₀N₄O₂ 320.37 Ketone, imidazotriazinone Lacks sulfonic acid/sulfonyl group Neutral analog; reduced solubility
3-(1,4-Dihydro-5-Methyl-4-oxo-7-propyliMidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzoic Acid (358390-39-3) C₁₈H₂₀N₄O₄ 356.38 Carboxylic acid, imidazotriazinone -COOH replaces -SO₃H; weaker acidity Modified pharmacokinetics
Thiovardenafil-d5 (912576-30-8) C₁₉H₂₀D₅N₅O₃S 451.56 Thioxo group, deuterated piperazine -S replaces -O at C4; deuterium slows metabolism Isotopic label for analytical studies
Demethylpiperazinyl 7-Desoxo 7-Thioxosildenafil Sulfonic Acid (1353018-10-6) C₁₇H₂₀N₄O₄S₂ 408.46 Thioxo, desmethylpiperazine Altered piperazine substituents; thioxo group Sildenafil-related impurity

Functional Group Impact on Properties

  • Sulfonic Acid vs. Sulfonyl Chloride : The target compound’s -SO₃H group improves water solubility compared to the sulfonyl chloride analog (224789-26-8), which is more reactive but less stable .
  • Carboxylic Acid vs. Sulfonic Acid: The benzoic acid analog (358390-39-3) has lower acidity (pKa ~4.0 vs.
  • Thioxo Substitution : Thiovardenafil-d5’s 4-thioxo group increases lipophilicity and may enhance PDE5 binding affinity compared to the 4-oxo group in the target compound .

Biological Activity

3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid (CAS Number: 437717-43-6) is a synthetic compound with potential biological activity. It belongs to the class of imidazotriazines and has been studied for its pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17H20N4O5S
  • Molecular Weight : 392.43 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : +4°C

The compound exhibits biological activity through several proposed mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : The compound could interact with various receptors, influencing cellular responses.
  • Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies demonstrate its effectiveness against several bacterial strains. For example:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations above 50 µg/mL.
  • Escherichia coli : Showed moderate susceptibility with a minimum inhibitory concentration (MIC) of 100 µg/mL.

Anticancer Potential

The compound has been evaluated for anticancer activity in various cancer cell lines:

  • Breast Cancer (MCF-7) : Induced apoptosis at concentrations of 10–50 µM.
  • Lung Cancer (A549) : Reduced cell viability significantly at higher concentrations (≥25 µM).

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) analyzed the antimicrobial efficacy of the compound against clinical isolates. The results indicated that the compound significantly reduced bacterial load in treated cultures compared to controls.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5015
Escherichia coli10010

Study 2: Anticancer Activity

In a recent study by Lee et al. (2024), the anticancer effects of the compound were evaluated on MCF-7 and A549 cell lines. The study reported:

  • A dose-dependent increase in apoptosis markers.
  • Significant reduction in tumor growth in xenograft models.

Q & A

Basic Question: What are the key synthetic challenges in preparing 3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid, and how are they addressed methodologically?

Answer:
The synthesis involves multi-step regioselective reactions, particularly in constructing the imidazo-triazinone core and sulfonic acid moiety. A common approach is coupling substituted benzaldehyde derivatives with triazole precursors under reflux conditions in ethanol, followed by acid catalysis to promote cyclization (e.g., using glacial acetic acid as in ). Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the imidazo-triazinone ring requires controlled reaction conditions (e.g., temperature, solvent polarity).
  • Sulfonation : Introducing the sulfonic acid group without over-oxidation or side reactions. This is typically achieved using sulfonyl chloride intermediates (e.g., as described in for analogous compounds).
  • Purification : Column chromatography or recrystallization is critical due to the compound’s polar nature and potential byproducts.

Advanced Question: How can computational methods optimize the synthesis and reactivity of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms ( ) can predict optimal reaction pathways. For example:

  • Transition State Analysis : Identify energy barriers for key steps like cyclization or sulfonation.
  • Solvent Effects : Simulate solvent interactions to improve regioselectivity (e.g., ethanol vs. DMF).
  • Machine Learning : Train models on analogous imidazo-triazinone syntheses () to predict reaction yields under varying conditions (e.g., temperature, catalyst loading).
    A combined computational-experimental workflow (e.g., ICReDD’s approach in ) reduces trial-and-error experimentation by 30–50%, accelerating process development.

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-triazinone core and ethoxy group. For example, upfield shifts in aromatic protons indicate sulfonic acid substitution ( ).
  • HPLC-MS : Detects impurities like thiovardenafil derivatives ( ) or epimeric byproducts (e.g., as noted in ).
  • IR Spectroscopy : Confirms sulfonic acid (-SO₃H) stretches at ~1040 cm⁻¹ and 1170 cm⁻¹.
  • Elemental Analysis : Validates stoichiometry, especially for nitrogen and sulfur content.

Advanced Question: How should researchers resolve contradictions in bioactivity data for this compound across different studies?

Answer:
Contradictions often arise from:

  • Impurity Profiles : Trace thiovardenafil derivatives ( ) or unreacted intermediates ( ) may skew bioactivity. Use HPLC with diode-array detection (DAD) and orthogonal methods (e.g., LC-MS/MS) to verify purity.
  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms (e.g., PDE5 vs. PDE6). Standardize protocols per AOAC SMPR guidelines ( ) and include positive controls.
  • Structural Isomerism : Epimerization at the sulfonic acid group ( ) can alter binding affinity. Use chiral chromatography or crystallography to confirm stereochemistry.

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonic acid group.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
  • Light Sensitivity : Amber vials prevent photodegradation of the imidazo-triazinone core (analogous to stability studies in ).

Advanced Question: How can structural modifications enhance the compound’s pharmacological profile while retaining its core scaffold?

Answer:

  • Substitution Patterns : Introduce fluorine at the propyl chain () to improve metabolic stability. Piperazine derivatives ( ) enhance solubility.
  • Bioisosteric Replacement : Replace the ethoxy group with methoxy or cyclopropyloxy to modulate lipophilicity (logP).
  • SAR Studies : Test truncated analogs (e.g., removing the sulfonic acid group) to isolate pharmacophore contributions. Use in silico docking () to predict binding to PDE isoforms.

Basic Question: What regulatory guidelines apply to analytical method validation for this compound?

Answer:
Follow AOAC SMPR 2014.011 ( ) for PDE inhibitor assays, including:

  • Linearity : R² ≥ 0.995 for calibration curves (1–100 µg/mL).
  • Precision : ≤5% RSD for intra-day/inter-day replicates.
  • Specificity : Resolve peaks from structurally related impurities (e.g., hydroxythiovardenafil, ) with resolution ≥1.5.

Advanced Question: How can researchers leverage heterogeneous catalysis to improve synthetic efficiency?

Answer:

  • Metal-Organic Frameworks (MOFs) : Use Zr-based MOFs to catalyze the imidazo-triazinone cyclization step, reducing reaction time by 40% (analogous to ’s membrane technologies).
  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance scalability and reduce waste ( ).

Basic Question: What are the primary degradation pathways of this compound under accelerated stability testing?

Answer:

  • Hydrolysis : Sulfonic acid group degrades in aqueous media (pH < 3 or > 9).
  • Oxidation : Propyl side chain forms hydroxylated byproducts (detectable via LC-MS).
  • Photolysis : UV exposure cleaves the imidazo-triazinone ring ( ).

Advanced Question: How can machine learning models predict unknown metabolites or toxicity profiles?

Answer:

  • Metabolite Prediction : Train models on CYP450-mediated oxidation data for triazinone derivatives ().
  • Toxicity Screening : Use QSAR models (e.g., TOPKAT) to assess hepatotoxicity risks based on structural fragments (e.g., sulfonic acid group).

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